molecular formula C8H10N2O4 B1297580 1,4-Diacetylpiperazine-2,5-dione CAS No. 3027-05-2

1,4-Diacetylpiperazine-2,5-dione

Cat. No. B1297580
CAS RN: 3027-05-2
M. Wt: 198.18 g/mol
InChI Key: CBBKKVPJPRZOCM-UHFFFAOYSA-N
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Description

1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule with the molecular formula C8H10N2O4 . It has a molecular weight of 198.18 g/mol . It is known to inhibit bacterial growth by binding to the pBR322 plasmid .


Synthesis Analysis

The synthesis of 1,4-Diacetylpiperazine-2,5-dione can be achieved by treating compound 1 with acetyl chloride at room temperature . It can also be prepared by self condensation of glycine .


Molecular Structure Analysis

The InChI code for 1,4-Diacetylpiperazine-2,5-dione is 1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 . The Canonical SMILES is CC(=O)N1CC(=O)N(CC1=O)C(=O)C .


Chemical Reactions Analysis

1,4-Diacetylpiperazine-2,5-dione can undergo condensation with aldehydes . It has been shown that this condensation can be controlled to occur in a stepwise fashion .


Physical And Chemical Properties Analysis

1,4-Diacetylpiperazine-2,5-dione is a solid at room temperature .

Scientific Research Applications

Synthesis of Albonoursin and Derivatives

1,4-Diacetylpiperazine-2,5-dione has been utilized in the synthesis of complex organic compounds. A study by Gallina and Liberatori (1974) demonstrated its application in creating albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process involved a condensation reaction with aldehydes and also led to the production of derivatives of 2-methyl-3-phenylserine (Gallina & Liberatori, 1974).

Microwave-Induced Dry Condensation

In a study by Villemin and Alloum (1990), the compound was subjected to condensation with aldehydes using potassium fluoride on alumina, without solvent, under microwave irradiation. This method proved to be stereoselective and effective for synthesizing natural products like albonursin (Villemin & Alloum, 1990).

Synthesis of α-Keto Acids

Balducci et al. (2012) explored a novel synthesis of α-keto acids starting from 1,4-diacetylpiperazine-2,5-dione. This method was applicable to both aromatic and aliphatic substrates, showcasing versatility and efficiency in carbon economy (Balducci et al., 2012).

Creation of Conjugated Systems

Asiri (2000) described the preparation of monoarylidene and bisarylidene derivatives of piperazine-2,5-dione using 1,4-diacetylpiperazine-2,5-dione. This approach enabled the preparation of unsymmetrical bisarylidenes and significantly altered the color of the compounds with specific modifications (Asiri, 2000).

Preparation of Versatile Organic Substrates

Liebscher and Jin (1999) discussed the use of 3-ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones as versatile organic substrates. These compounds, derived from 1,4-diacetylpiperazine-2,5-dione, have shown potential in the stereoselective addition reactions and subsequent transformations into natural products and analogues (Liebscher & Jin, 1999).

Development of Antimicrobial Agents

Blokhina et al. (2021) synthesized a novel compound with antimicrobial properties using 1,4-diacetylpiperazine-2,5-dione. They conducted a detailedthermodynamic analysis of its solubility in various solvents, which is critical for its potential pharmaceutical applications (Blokhina et al., 2021).

Synthesis of Stereoisomers and Biological Activity

Hurne et al. (1997) synthesized and resolved racemic 1,4-diethyl-3,6-epidithiopiperazine-2,5-dione, demonstrating its biological activities and highlighting the relationship between biological activity and chirality (Hurne et al., 1997).

Synthesis of α-Amino or α-Keto Acid Derivatives

A study by Marcuccio and Elix (1985) showed the synthesis of trans- and cis-isomers of 1,4-diacetyl derivatives of piperazine-2,5-dione. This synthesis approach was crucial for understanding the stereochemistry of these compounds (Marcuccio & Elix, 1985).

Electrophilic Additions to Diketopiperazines

The work of Farran et al. (2007) explored the synthesis of diketopiperazines, offering a new route for the preparation of statine analogues. This involved transannular rearrangement and selective reduction processes (Farran et al., 2007).

Synthesis of Leucine-Based Cyclic Dipeptides

Haidukevich et al. (2020) reported the synthesis of leucine-based cyclic dipeptides using 1,4-diacetylpiperazine-2,5-dione. This study contributes to the understanding of peptide bond formation and cyclization in peptide chemistry (Haidukevich et al., 2020).

Chiral Solvating Agents

Malavašič et al. (2008) developed diketopiperazines as chiral solvating agents in NMR spectroscopy, demonstrating their use in determining the enantiomer composition of α-amino acid derivatives (Malavašič et al., 2008).

Gold(I) Complex Synthesis

Chai,Hockless, and Weerasuria (1997) achieved the synthesis and characterization of the first gold(I) complex of reduced epidithiopiperazine-2,5-dione. This was a significant contribution to the field of organometallic chemistry, illustrating the versatility of 1,4-diacetylpiperazine-2,5-dione in complex formation (Chai, Hockless, & Weerasuria, 1997).

Electrochemical Studies

The first electrochemical study of epidithiopiperazine-2,5-diones by Chai et al. (1999) provided insights into their biological action. This study included naturally occurring gliotoxin and synthetic analogues, contributing to the understanding of their redox properties (Chai et al., 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H317, and H319 .

properties

IUPAC Name

1,4-diacetylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBKKVPJPRZOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(CC1=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337231
Record name 1,4-diacetylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diacetylpiperazine-2,5-dione

CAS RN

3027-05-2
Record name 1,4-diacetylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diacetyl-2,5-piperazinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

25.0 g of global 2,5-piperazinedione 1 [2,5-piperazinedione (Aldrich G640-6), 25.0 g, 0.218 mol] in 100 mL of acetic anhydride (Ac2O) was mixed with sodium acetate (NaOAc) (17.96 g, 0.0218 mol). The mixture was heated at 110° C. for 8 h using a double coiled condenser under an Ar atmosphere. After Ac2O was removed by evaporation, the residue was dissolved in AcOEt, washed with 10% citric acid, 10% NaHCO3 and saturated NaCl (three times each), dried over Na2SO4, and concentrated in vacuo. The residue was triturated with ether to form a solid. This solid was recrystallized from EtOAc with ether-hexane to afford 26.4 g (61%) of N,N′-diacetyl-2,5-piperazinedione 1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

25.0 g of global 2,5-piperazinedione 1 [2,5-piperazinedione (Aldrich G640-6), 25.0 g, 0.218 mol) in 100 mL of acetic anhydride (Ac2O) was mixed with sodium acetate (NaOAc) (17.96 g, 0.0218 mol). The mixture was heated at 110° C. for 8 h using a double coiled condenser under an Ar atmosphere. After Ac2O was removed by evaporation, the residue was dissolved in AcOEt, washed with 10% citric acid, 10% NaHCO3 and saturated NaCl (three times each), dried over Na2SO4, and concentrated in vacuo. The residue was triturated with ether to form a solid. This solid was recrystallized from EtOAc with ether-hexane to afford 26.4 g (61%) of N,N′-diacetyl-2,5-piperazinedione 1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
C Gallina, A Liberatori - Tetrahedron, 1974 - Elsevier
Condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes has been applied to the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. The …
Number of citations: 103 www.sciencedirect.com
D Villemin, AB Alloum - Synthetic Communications, 1990 - Taylor & Francis
4-Diacetylpiperazine-2,5-dione (1) was condensated with aldehydes (2) with KF on alumina without solvent under microwaves or in at room temperature in the presence of DMF. The …
Number of citations: 48 www.tandfonline.com
KS Etsè, G Zaragoza - Journal of Molecular Structure, 2022 - Elsevier
In this work, novel 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione (2) is prepared exclusively as the (R,S)-stereoisomer evidenced and confirmed by X-ray diffraction analysis. In …
Number of citations: 6 www.sciencedirect.com
WR Li, KC Kao, YC Yo, CK Lai - Helvetica chimica acta, 1999 - Wiley Online Library
The synthesis, characterization, and mesomorphic properties of a new type of liquid‐crystalline compounds, (3Z,6Z)‐3,6‐bis(3,4‐dialkoxybenzylidene)piperazine‐2,5‐diones are …
Number of citations: 22 onlinelibrary.wiley.com
SM Marcuccio, JA Elix - Australian journal of chemistry, 1984 - CSIRO Publishing
A reinvestigation of the reduction of 3,6-dibenzylidenepiperazine-2,5-dione (1) with zinc and acetic acid established that this reaction gave (Z)-6-benzyl-3-benzylidenepiperazine-2,5-…
Number of citations: 25 www.publish.csiro.au
CLL Chai, DCR Hockless, AR King - Australian journal of …, 1996 - CSIRO Publishing
The reactivities of various N,N'- diacetylated piperazine-2,5-diones towards radical bromination reactions are reported. The studies show that glycyl centres of piperazine-2,5-diones are …
Number of citations: 5 www.publish.csiro.au
MA Belkacem, HB Jannet, H Ferhout… - Medicinal …, 2017 - ingentaconnect.com
Background: 2,5-Diketopiperazine derivatives are considered to be an important classe of cyclic peptides due to their wide range of biological activities. Objectives: Synthesis of a new …
Number of citations: 2 www.ingentaconnect.com
A Wieczorek, D Plażuk, J Zakrzewski, A Makal… - Journal of …, 2013 - Elsevier
The reaction of 1,4-diacyl-piperazine-2,5-diones with ferrocenecarbaldehyde in the presence of t BuOK in t BuOH–DMF at room temperature afforded 1-acyl-3-(ferrocenylmethylidene)-…
Number of citations: 3 www.sciencedirect.com
CD Stuart, NG White, RA Barrow, TA Reekie - 2023 - chemrxiv.org
The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules. Synthetic methods for accessing substituted piperazine-2,5-diones involve …
Number of citations: 0 chemrxiv.org
AR Katritzky, WQ Fan, M Szajda, QL Li… - Journal of …, 1988 - Wiley Online Library
The preparation of mono‐ and of symmetrical and unsymmetrical bis‐ylidine derivatives of piperazine‐ 2,5‐dione is described. The uv‐visible absorption of the products is correlated …
Number of citations: 33 onlinelibrary.wiley.com

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